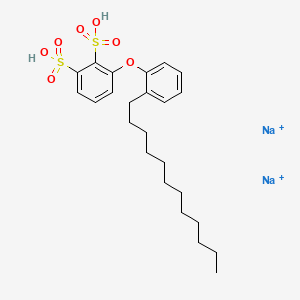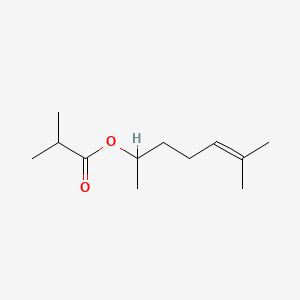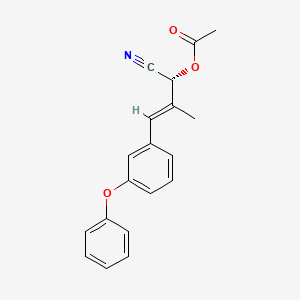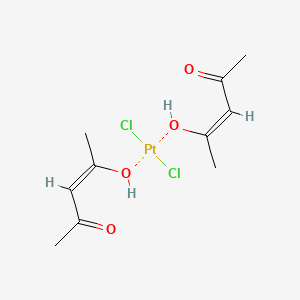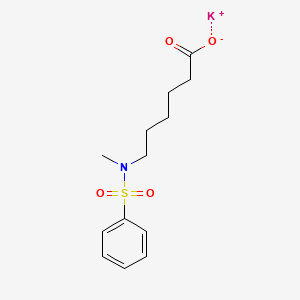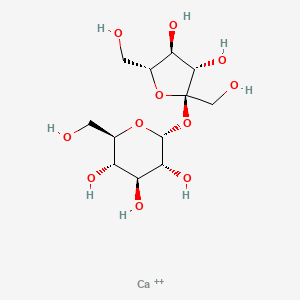
alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt is a compound that belongs to the class of carbohydrates. It is a derivative of sucrose, where the glucose and fructose units are linked together. This compound is often used in various scientific research and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt typically involves the enzymatic or chemical modification of sucrose. One common method is the enzymatic synthesis using specific glycosyltransferases that facilitate the transfer of glucose and fructose units to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale enzymatic processes. These processes are optimized for high yield and purity, often involving the use of immobilized enzymes and continuous flow reactors to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study glycosylation processes.
Biology: Employed in cell culture media to investigate carbohydrate metabolism.
Medicine: Utilized in drug formulation and delivery systems due to its biocompatibility.
Industry: Applied in the food industry as a sweetener and stabilizer
Mecanismo De Acción
The mechanism of action of alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosyltransferases, facilitating the transfer of glucose and fructose units. This process is crucial in various metabolic pathways, including glycolysis and gluconeogenesis .
Comparación Con Compuestos Similares
Similar Compounds
Sucrose: A disaccharide composed of glucose and fructose, commonly used as a sweetener.
Maltose: A disaccharide consisting of two glucose units, used in brewing and fermentation.
Lactose: A disaccharide made up of glucose and galactose, found in milk.
Uniqueness
Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt is unique due to its calcium salt form, which enhances its stability and solubility compared to other disaccharides. This property makes it particularly useful in industrial and pharmaceutical applications .
Propiedades
Número CAS |
14840-61-0 |
|---|---|
Fórmula molecular |
C12H22CaO11+2 |
Peso molecular |
382.37 g/mol |
Nombre IUPAC |
calcium;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11.Ca/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;/h4-11,13-20H,1-3H2;/q;+2/t4-,5-,6-,7-,8+,9-,10+,11-,12-;/m1./s1 |
Clave InChI |
KNSRURQUBZPFAR-JSPJSZCJSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Ca+2] |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


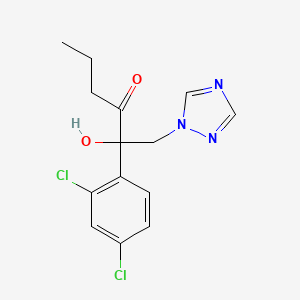

![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)
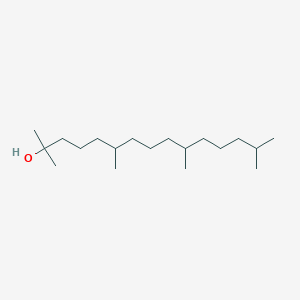
![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
